molecular formula C12H20N4O B1482073 (1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098016-66-9

(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1482073
CAS No.: 2098016-66-9
M. Wt: 236.31 g/mol
InChI Key: ZPAOQLNINAICJF-UHFFFAOYSA-N
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Description

(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2098016-66-9) is a novel triazole derivative that has garnered attention for its potential biological activities. With a molecular formula of C12H20N4OC_{12}H_{20}N_{4}O and a molecular weight of 236.31 g/mol, this compound features a unique structural arrangement that may confer specific pharmacological properties.

Structural Characteristics

The structural analysis indicates that the compound contains:

  • A triazole ring , which is known for its diverse biological activity.
  • A cyclobutylpyrrolidine moiety , which may influence the compound's interaction with biological targets.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

Antimicrobial Activity

Studies suggest that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacteria and fungi, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The triazole scaffold is often associated with anticancer activity. Preliminary in vitro studies indicate that derivatives like this compound may interfere with cell proliferation in cancer cell lines. For example, compounds within this class have demonstrated effectiveness against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines .

Case Studies

  • Antibacterial Efficacy : In a comparative study involving various triazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and S. aureus, indicating potent antibacterial activity .
  • Antiproliferative Effects : In another research effort, derivatives similar to this compound were tested against cancer cell lines, showing IC50 values ranging from 200 to 300 µg/mL, suggesting significant antiproliferative activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit key enzymes involved in cell wall synthesis in bacteria.
  • Interference with Cell Cycle Regulation : The compound may disrupt normal cell cycle processes in cancer cells, leading to apoptosis.

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli62.5 µg/mL
AntibacterialS. aureus78.12 µg/mL
AntiproliferativeHeLa226 µg/mL
AntiproliferativeA549242.52 µg/mL

Properties

IUPAC Name

[1-[(1-cyclobutylpyrrolidin-2-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-10-7-15(14-13-10)8-12-5-2-6-16(12)11-3-1-4-11/h7,11-12,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAOQLNINAICJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC2CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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